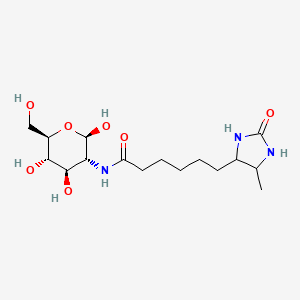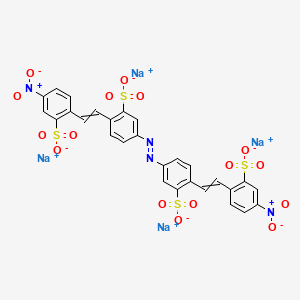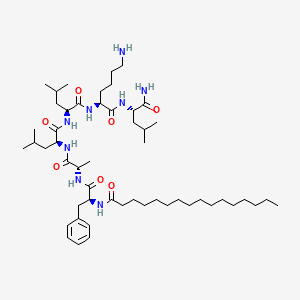
Mannosamine Cdesthiobiotin adduct
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mannosamine Cdesthiobiotin adduct is a compound that belongs to the class of haptens, which are small molecules that can elicit an immune response only when attached to a larger carrier protein. This compound is particularly known for its ability to reduce the immunogenicity of protein carriers upon conjugation to available free amines on the carrier protein surface .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mannosamine Cdesthiobiotin adduct involves the conjugation of mannosamine with desthiobiotin. The process typically includes the use of N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride as a coupling agent, along with N-hydroxysuccinimide in a dimethylformamide solution . The reaction is stirred for a specific period to ensure complete conjugation.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of automated synthesis equipment can also enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Mannosamine Cdesthiobiotin adduct primarily undergoes conjugation reactions. It can be conjugated to various proteins, such as horse immunoglobulin G, bovine serum albumin, and ovalbumin .
Common Reagents and Conditions
The common reagents used in these reactions include N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide. The reactions are typically carried out in dimethylformamide or dimethyl sulfoxide solutions .
Major Products Formed
The major products formed from these reactions are protein-hapten conjugates, where the this compound is covalently attached to the protein carrier. These conjugates are used in various immunological studies and applications.
Aplicaciones Científicas De Investigación
Mannosamine Cdesthiobiotin adduct has several scientific research applications:
Immunology: It is used to reduce the immunogenicity of protein carriers, making it useful in the design of antigens for vaccines.
Biochemistry: The compound is employed in studies involving protein-hapten conjugation and the analysis of immune responses.
Industry: The compound can be used in the production of diagnostic reagents and tools for immunological assays.
Mecanismo De Acción
The mechanism by which Mannosamine Cdesthiobiotin adduct exerts its effects involves the conjugation to available free amines on the surface of carrier proteins. This conjugation reduces the immunogenicity of the protein carriers by affecting protein degradation by lysosomal cathepsins, leading to the generation of peptides that differ in length and sequence from those derived from the native protein . This process induces an increase in the population of regulatory T cells, thereby reducing the immune response .
Comparación Con Compuestos Similares
Similar Compounds
- Mannosamine-biotin adduct
- Mannosamine-lipoic acid adduct
- Glucosamine-biotin adduct
Uniqueness
Mannosamine Cdesthiobiotin adduct is unique in its ability to significantly reduce the immunogenicity of protein carriers upon conjugation. This property makes it particularly valuable in the design of antigens and therapeutic agents that require minimal immune response .
Propiedades
Fórmula molecular |
C16H29N3O7 |
|---|---|
Peso molecular |
375.42 g/mol |
Nombre IUPAC |
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide |
InChI |
InChI=1S/C16H29N3O7/c1-8-9(18-16(25)17-8)5-3-2-4-6-11(21)19-12-14(23)13(22)10(7-20)26-15(12)24/h8-10,12-15,20,22-24H,2-7H2,1H3,(H,19,21)(H2,17,18,25)/t8?,9?,10-,12-,13-,14-,15-/m1/s1 |
Clave InChI |
NQOGEPKVLYRAAT-CGUDJAPSSA-N |
SMILES isomérico |
CC1C(NC(=O)N1)CCCCCC(=O)N[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O |
SMILES canónico |
CC1C(NC(=O)N1)CCCCCC(=O)NC2C(C(C(OC2O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)





![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)


![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)



